5-bromo-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile
Descripción
5-Bromo-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile is a brominated pyridine derivative featuring a carbonitrile group at position 3 and a substituted piperidine moiety at position 2. The piperidine ring is further modified by a (pyridin-4-yloxy)methyl group, which introduces a pyridine-ether linkage.
Propiedades
IUPAC Name |
5-bromo-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN4O/c18-15-8-14(9-19)17(21-10-15)22-7-1-2-13(11-22)12-23-16-3-5-20-6-4-16/h3-6,8,10,13H,1-2,7,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCNAOBRTXEWHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=N2)Br)C#N)COC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
5-Bromo-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine core substituted with a bromine atom, a carbonitrile group, and a piperidine moiety linked via a pyridin-4-yloxy group. The molecular formula is with a molecular weight of approximately 360.26 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 360.26 g/mol |
| CAS Number | 2549037-80-9 |
Biological Activity Overview
The biological activities of 5-bromo-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile have been investigated across various studies, highlighting its potential as an anticancer agent, as well as its effects on the nervous system and inflammatory conditions.
Anticancer Activity
Research indicates that derivatives of compounds similar to 5-bromo-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyridine exhibit significant anticancer properties. For instance, compounds containing the pyridine scaffold have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
A study demonstrated that the compound exhibited cytotoxic effects on ovarian and breast cancer cell lines, with IC50 values indicating moderate potency against these cells . The mechanism appears to involve inhibition of cyclin-dependent kinases (CDKs), disrupting the cell cycle and promoting apoptosis .
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has also been noted. It has been suggested that the piperidine moiety enhances anti-inflammatory properties by modulating pathways involved in inflammation . For example, studies on structurally related compounds have shown inhibition of COX enzymes, which are critical in the inflammatory response.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of CDKs : By targeting CDKs, the compound disrupts cell cycle progression.
- Modulation of COX Enzymes : Similar compounds have demonstrated COX inhibition, which is crucial for reducing inflammation.
- Binding Affinity : The presence of bromine and pyridine substituents likely enhances binding affinity to biological targets, improving pharmacokinetic properties.
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications at various positions on the pyridine and piperidine rings can significantly influence potency and selectivity:
- Bromine Substitution : Enhances lipophilicity and may improve receptor binding.
- Pyridinyl Group : The addition of different substituents on the pyridinyl group can modulate both efficacy and toxicity profiles.
Case Studies
Several studies have explored the biological implications of similar compounds:
- Anticancer Studies : A derivative was tested against multiple cancer cell lines, showing promising results with an EC50 value below 10 µM for certain analogs .
- Inflammation Models : Compounds were evaluated in carrageenan-induced paw edema models, demonstrating significant reductions in inflammation markers compared to controls .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous bromopyridine derivatives, focusing on substituent patterns, molecular properties, and synthetic pathways.
Substituent Position and Functional Group Analysis
5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine (CAS: 934000-34-7)
- Key Differences :
- The piperidine group is linked via a carbonyl group (C=O) instead of a methylene-oxygen bridge.
- A methyl group replaces the carbonitrile at position 3. Impact: The carbonyl group may enhance rigidity and reduce solubility compared to the ether-linked piperidine in the target compound.
3-Amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide Key Differences:
- A thienopyridine core replaces the pyridine ring.
- A carboxamide group is present at position 2 instead of the carbonitrile. The carboxamide group offers hydrogen-bonding capabilities distinct from the carbonitrile’s polar but non-H-bonding nature .
1-Amino-6-(5-bromo-benzofuran-2-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile Key Differences:
- A benzofuran substituent replaces the (pyridin-4-yloxy)methyl-piperidine group.
- An oxo group at position 2 introduces a keto functionality.
Molecular Properties and Physicochemical Data
A comparative table of molecular formulas, weights, and key substituents is provided below:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| 5-Bromo-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile | C₁₇H₁₆BrN₃O | 372.24 g/mol | Br (C5), CN (C3), piperidinyl-(pyridin-4-yloxy)methyl (C2) |
| 5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine (CAS: 934000-34-7) | C₁₂H₁₄BrN₂O | 283.18 g/mol | Br (C5), CH₃ (C3), piperidinyl-carbonyl (C2) |
| 3-Amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | C₁₀H₁₁BrN₂OS | 287.18 g/mol | Br (C5), NH₂ (C3), carboxamide (C2), thienopyridine core |
| 1-Amino-6-(5-bromo-benzofuran-2-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile | C₁₅H₉BrN₂O₂ | 345.15 g/mol | Br (benzofuran), CN (C3), keto (C2), benzofuran substituent |
Notes:
- The target compound has the highest molecular weight due to its extended piperidine-pyridine ether substituent.
- The carbonitrile group in the target compound and 1-amino-6-(5-bromo-benzofuran) derivative contributes to higher polarity compared to methyl or carboxamide substituents .
Research Implications and Gaps
- Biological Activity: While highlights Pim-1 kinase inhibition for thienopyridine analogs, the target compound’s activity remains unstudied in the provided data. Comparative assays (e.g., IC₅₀, binding affinity) are needed.
- Structural Optimization: The (pyridin-4-yloxy)methyl-piperidine group in the target compound offers a unique spatial arrangement for targeting allosteric binding sites, distinct from carbonyl-linked piperidines or planar thienopyridines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
